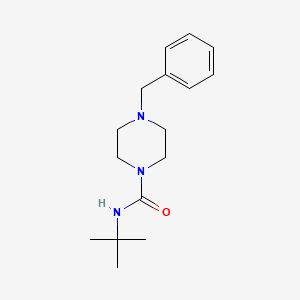

N-(Tert-butyl)(4-benzylpiperazinyl)formamide

Description

N-(Tert-butyl)(4-benzylpiperazinyl)formamide is a synthetic organic compound featuring a formamide functional group (-NHCHO) attached to a tert-butyl moiety and a 4-benzylpiperazine ring. The tert-butyl group enhances steric bulk and metabolic stability, while the benzylpiperazine moiety may contribute to receptor-binding interactions, making it a candidate for pharmacological applications such as CNS-targeting agents or enzyme modulators.

Properties

IUPAC Name |

4-benzyl-N-tert-butylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-16(2,3)17-15(20)19-11-9-18(10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZKAQYGUWTKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)(4-benzylpiperazinyl)formamide typically involves the reaction of 4-benzylpiperazine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-benzylpiperazine and tert-butyl isocyanate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)(4-benzylpiperazinyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the benzyl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-butyl)(4-benzylpiperazinyl)carboxylic acid, while reduction may produce N-(tert-butyl)(4-benzylpiperazinyl)methanol.

Scientific Research Applications

N-(Tert-butyl)(4-benzylpiperazinyl)formamide has garnered attention in scientific research due to its potential therapeutic and industrial applications. Some of the key areas of research include:

Medicinal Chemistry: The compound has shown promise as a lead compound for drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and depression.

Biology: It is used in various biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(Tert-butyl)(4-benzylpiperazinyl)formamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Data Table: Key Properties of Formamide Derivatives

Biological Activity

N-(Tert-butyl)(4-benzylpiperazinyl)formamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a piperazine moiety, which is further substituted with a benzyl group. This unique structure contributes to its biological activity, particularly in pharmacological contexts.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to piperazine derivatives. For example, compounds with similar structures have shown effectiveness against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism often involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Table 1: Antifungal Activity of Piperazine Derivatives

| Compound Name | Fungal Target | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.5 | |

| 1,2,4-triazole derivative | Aspergillus fumigatus | 0.25 | |

| Benzylpiperazine derivative | Cryptococcus neoformans | 0.75 |

2. Antimicrobial Properties

In addition to antifungal effects, this compound may exhibit antimicrobial activity against bacteria. The structural features of piperazine derivatives allow for interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. This compound may modulate neurotransmitter systems such as serotonin and dopamine pathways, contributing to its potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- A study published in Pharmaceutical Biology evaluated the effects of various piperazine derivatives on fungal strains and reported significant antifungal activity for certain modifications of the piperazine structure .

- Another research highlighted the synthesis of benzylpiperazine derivatives and their antimicrobial properties against both gram-positive and gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds may inhibit enzymes involved in critical biosynthetic pathways in fungi.

- Membrane Disruption : The interaction with cell membranes can lead to increased permeability and cell death.

- Modulation of Receptors : In neuropharmacology, piperazine derivatives may act as agonists or antagonists at various neurotransmitter receptors.

Q & A

Basic: What are the key considerations for synthesizing N-(Tert-butyl)(4-benzylpiperazinyl)formamide?

The synthesis typically involves a multi-step approach:

- Stepwise assembly : React tert-butylamine with formylating agents (e.g., formic acid derivatives) to form the formamide core. Subsequent coupling with 4-benzylpiperazine requires careful pH and temperature control (e.g., 50–80°C in anhydrous DMF) to avoid side reactions .

- Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediates and adjust reaction conditions (e.g., solvent polarity, stoichiometry) for optimal yield .

- Catalyst selection : Palladium-based catalysts or coupling agents like EDCI/HOBt may enhance efficiency in forming the tertiary amide bond .

Basic: How can purity and structural integrity be confirmed during synthesis?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm regioselectivity of formamide substitution and detect residual solvents or byproducts (e.g., DMF at δ 2.7–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and identifies fragmentation patterns indicative of structural motifs like the tert-butyl group .

- X-ray crystallography : Single-crystal analysis resolves conformational isomers, particularly steric interactions between the tert-butyl and benzylpiperazinyl groups .

Basic: What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:1 to 1:1) to separate polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals, monitored via melting point analysis (target range: 120–150°C) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related byproducts (e.g., incomplete benzylation products) .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance from the tert-butyl group?

- Solvent effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce steric crowding during coupling reactions .

- Temperature modulation : Elevated temperatures (70–90°C) enhance molecular mobility, overcoming steric barriers in the benzylpiperazine coupling step .

- Catalyst tuning : Bulky ligands (e.g., XPhos) on palladium catalysts improve regioselectivity in sterically demanding reactions .

Advanced: How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

- Impurity profiling : Compare observed peaks with known byproducts (e.g., de-tert-butylated derivatives) using LC-MS/MS .

- Tautomerism analysis : Investigate pH-dependent amide tautomerization via variable-temperature NMR to explain peak splitting .

- Dynamic light scattering (DLS) : Detect aggregation phenomena that may distort spectral interpretations .

Advanced: What computational methods predict the compound’s biological activity?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors), focusing on hydrogen bonding between the formamide oxygen and receptor residues .

- MD simulations : GROMACS-based simulations (50 ns) assess conformational stability of the benzylpiperazinyl group in lipid bilayers, informing blood-brain barrier permeability .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental IC data to prioritize derivatives for synthesis .

Advanced: How does the tert-butyl group influence metabolic stability in pharmacokinetic studies?

- In vitro assays : Incubate with liver microsomes to measure oxidation rates; tert-butyl groups reduce CYP450-mediated metabolism compared to smaller alkyl chains .

- LogP analysis : Octanol/water partitioning studies show increased lipophilicity (LogP ~3.5), enhancing membrane permeability but requiring formulation adjustments for aqueous solubility .

Advanced: What strategies resolve low yields in scaled-up synthesis?

- Flow chemistry : Continuous flow reactors minimize heat transfer issues and improve mixing efficiency for exothermic steps (e.g., benzylation) .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., reagent ratio, reaction time) and identify critical parameters .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

- Fragment-based screening : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) and measure binding affinity via SPR .

- Pharmacophore mapping : Align derivatives in MOE software to identify conserved interactions (e.g., formamide hydrogen bonding) critical for activity .

Advanced: What are the degradation pathways under accelerated stability testing?

- Forced degradation studies :

- Hydrolysis : Expose to acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions; monitor formamide cleavage via HPLC .

- Oxidation : Treat with HO to identify tert-butyl hydroxylation products .

- Light exposure : UV/Vis spectroscopy detects photodegradation products (e.g., benzylpiperazine ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.